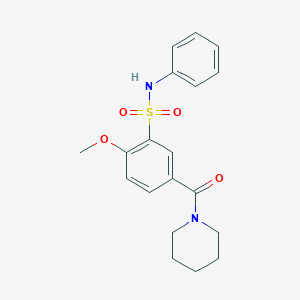
2-methoxy-N-phenyl-5-(1-piperidinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
2-methoxy-N-phenyl-5-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. MPB is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a critical role in tumor growth and progression.
Mecanismo De Acción
2-methoxy-N-phenyl-5-(1-piperidinylcarbonyl)benzenesulfonamide inhibits the activity of carbonic anhydrase IX and XII by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are essential for tumor growth and progression. This compound has also been shown to induce cell cycle arrest and apoptosis in tumor cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have anti-inflammatory and anti-angiogenic properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-phenyl-5-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its high potency and specificity for carbonic anhydrase IX and XII. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life in vivo, which can limit its efficacy in animal models.
Direcciones Futuras
For the use of 2-methoxy-N-phenyl-5-(1-piperidinylcarbonyl)benzenesulfonamide in scientific research include the development of new formulations with improved solubility and pharmacokinetic properties. This compound may also be investigated for its potential use in combination with other anti-cancer agents or immunotherapies. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, this compound is a sulfonamide compound with potent inhibitory activity against carbonic anhydrase IX and XII. This compound has been extensively studied for its potential use in cancer research, as well as other diseases such as glaucoma and neurological disorders. While this compound has some limitations in lab experiments, its high potency and specificity make it a promising candidate for further investigation. Future research may lead to the development of new formulations and therapeutic applications for this compound in various diseases.
Aplicaciones Científicas De Investigación
2-methoxy-N-phenyl-5-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential use in cancer research. Carbonic anhydrase IX and XII are overexpressed in many solid tumors, and their inhibition by this compound has been shown to reduce tumor growth and metastasis in preclinical models. This compound has also been investigated for its potential use in the treatment of glaucoma and other ocular diseases.
Propiedades
IUPAC Name |
2-methoxy-N-phenyl-5-(piperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-11-10-15(19(22)21-12-6-3-7-13-21)14-18(17)26(23,24)20-16-8-4-2-5-9-16/h2,4-5,8-11,14,20H,3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFQXDZPODWWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetic acid](/img/structure/B4417990.png)
![N-cyclopropyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4417998.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B4418006.png)
![2-{3-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4418022.png)
![N-(2-methoxyethyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B4418029.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4418031.png)


![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4418040.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4418047.png)
![5-(1-piperazinyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B4418048.png)
![2-[4-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-1-piperazinyl]ethanol](/img/structure/B4418064.png)
![N-ethyl-N'-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4418079.png)
![4-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)phenyl acetate](/img/structure/B4418086.png)